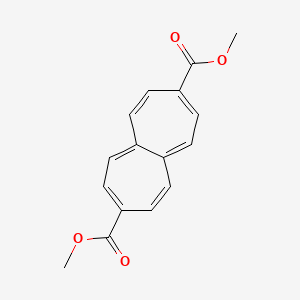
Dimethyl heptalene-3,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl heptalene-3,8-dicarboxylate is a chemical compound of significant interest in organic chemistry It features a heptalene core with two ester groups at the 3 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl heptalene-3,8-dicarboxylate can be synthesized through a multi-step reaction sequence starting from cis-bicyclo[3.3.0]octane-3,7-dione. The process involves a [5,5]sigmatropic rearrangement, which is a type of pericyclic reaction. This rearrangement occurs even at temperatures below 0°C, leading to the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a basis for potential large-scale production. The key steps involve the use of readily available starting materials and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl heptalene-3,8-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its rearrangement to the isomeric 1,6-dicarboxylate, which can be further transformed into 1,6-dimethylheptalene .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various isomers and derivatives of heptalene, which can be further utilized in synthetic applications.
Scientific Research Applications
Dimethyl heptalene-3,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antibiotic properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of dimethyl heptalene-3,8-dicarboxylate involves its ability to undergo pericyclic reactions, such as the [5,5]sigmatropic rearrangement. This reaction is facilitated by the unique electronic structure of the heptalene core, which allows for the formation of new bonds and the rearrangement of existing ones . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to stabilize transition states and intermediates during the reaction process.
Comparison with Similar Compounds
Dimethyl heptalene-3,8-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 1,6-heptalene dicarboxylate: An isomer with carboxylate groups at different positions.
Dimethyl cis-3,8-dihydroheptalene-3,8-dicarboxylate: A related compound with a similar core structure but different hydrogenation state.
Uniqueness: The uniqueness of this compound lies in its ability to undergo specific pericyclic reactions and its potential applications in various fields. Its structural properties and reactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
52781-68-7 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
dimethyl heptalene-3,8-dicarboxylate |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11-5-9-14(16(18)20-2)10-6-12(11)4-8-13/h3-10H,1-2H3 |
InChI Key |
QNAOXFATTFSUNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C2C=CC(=CC=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















